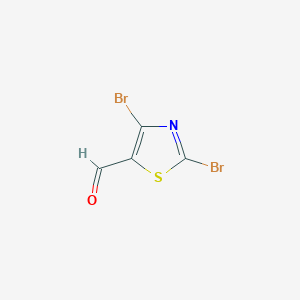

2,4-Dibromothiazole-5-carboxaldéhyde

Vue d'ensemble

Description

2,4-Dibromothiazole-5-carboxaldehyde is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazoles are known for their importance in medicinal chemistry due to their presence in compounds with various pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 2,4-Dibromothiazole-5-carboxaldehyde, can be achieved through multi-component reactions. A relevant method for synthesizing substituted thiazoles involves the condensation of an aldehyde with 2-amino-2-cyanoacetamide in the presence of elemental sulfur and a base, as described in a study for the synthesis of 5-amino-4-carboxamidthiazoles . This one-pot reaction sequence allows for the rapid creation of functionalized thiazoles, which are valuable intermediates in the synthesis of pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of 2,4-Dibromothiazole-5-carboxaldehyde would include a thiazole ring with bromine atoms substituted at the 2 and 4 positions and a carboxaldehyde group at the 5 position. The presence of bromine atoms would significantly influence the electronic properties of the molecule, potentially making it a versatile intermediate for further chemical reactions.

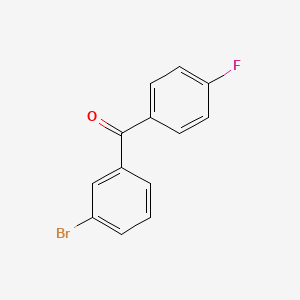

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of 2,4-Dibromothiazole-5-carboxaldehyde, the general reactivity of halogenated thiazoles can be inferred. Halogen atoms on thiazoles, such as bromine, are good leaving groups that can participate in nucleophilic substitution reactions. This makes compounds like 2,4-Dibromothiazole-5-carboxaldehyde suitable intermediates for the synthesis of more complex molecules, as demonstrated by the synthesis of angiotensin II receptor antagonists using a related halogenated imidazole derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromothiazole-5-carboxaldehyde would be influenced by its functional groups and molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the compound's boiling and melting points. The carboxaldehyde group would contribute to the compound's reactivity, allowing it to participate in various chemical reactions, such as condensation. The high purity of synthesized compounds, as seen in the synthesis of a related imidazole derivative with 99.9% HPLC purity , suggests that similar purification techniques could be applied to obtain 2,4-Dibromothiazole-5-carboxaldehyde with high purity for research and industrial applications.

Applications De Recherche Scientifique

Synthèse de la Mélithiazole C

Le 2,4-dibromothiazole-5-carboxaldéhyde est utilisé comme élément de base dans la synthèse de la mélithiazole C, qui implique une croisée-métathèse hautement (E)-sélective entre le 4-vinylthiazole dérivé et une chaîne latérale diénote .

Activité antitumorale et cytotoxique

Les thiazoles, y compris les dérivés du this compound, ont été rapportés comme présentant une activité antitumorale et cytotoxique. Par exemple, une série de composés synthétisés à partir de thiazoles apparentés a montré des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate .

Synthèse chimique

Le composé est impliqué dans divers processus de synthèse chimique. Par exemple, il réagit avec le permanganate de potassium dans l'eau pour former de l'acide 2,4-dibromo-thiazole-5-carboxylique, tel que surveillé par HPLC .

Recherche et développement (R&D)

Le this compound est utilisé en R&D pour la synthèse de complexes de palladium en raison de sa nature réactive et nucléophile .

Applications en science des matériaux

Les scientifiques ayant une expérience en science des matériaux peuvent utiliser ce composé dans le développement de nouveaux matériaux ou l'étude des propriétés des matériaux .

Chimie analytique

En chimie analytique, le this compound peut être utilisé comme étalon ou réactif en raison de ses propriétés définies .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 2,4-dibromothiazole-5-carboxaldehyde, have been reported to possess diverse biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects .

Mode of Action

It is known that thiazole derivatives interact with their targets in a manner that leads to their observed biological activities .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Thiazole derivatives are known to have a range of effects, including antibacterial, antifungal, antiprotozoal, and antitumor activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromothiazole-5-carboxaldehyde . These factors could include temperature, pH, and the presence of other substances that could interact with the compound.

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBMZERYWBZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395130 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139669-95-7 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

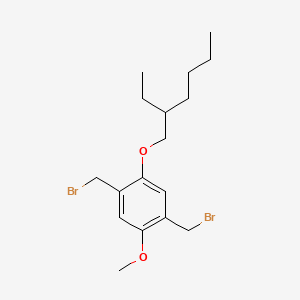

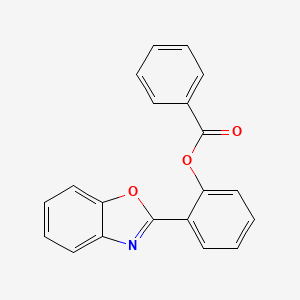

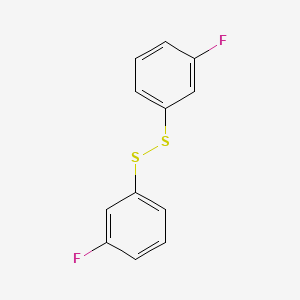

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?

A1: 2,4-Dibromothiazole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.